molecular formula C20H14BrN3O2S B2494913 N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-18-8

N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Katalognummer: B2494913
CAS-Nummer: 1105207-18-8
Molekulargewicht: 440.32
InChI-Schlüssel: MWILJIDILBMYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine derivative featuring a 3-bromophenylacetamide substituent and a 7-phenyl-substituted thieno[3,2-d]pyrimidin-4-one core. The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence binding interactions, while the 7-phenyl group on the thienopyrimidine core contributes to steric and electronic properties .

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2S/c21-14-7-4-8-15(9-14)23-17(25)10-24-12-22-18-16(11-27-19(18)20(24)26)13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWILJIDILBMYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thorpe-Ziegler Cyclization (Scheme 1)

The Thorpe-Ziegler reaction constructs the thienopyrimidine ring via intramolecular cyclization of a mercaptocarbonitrile precursor. As demonstrated by Abdel Hamid et al., this method proceeds as follows:

  • Starting material : Ethyl 2-cyano-2-(pyrimidin-4-ylthio)acetate (47 ).
  • Cyclization : Treatment with sodium ethoxide in ethanol induces deprotonation and ring closure, yielding thieno[3,2-d]pyrimidin-4(3H)-one (48 ) with a reported yield of 71%.

Critical parameters :

  • Base strength (NaOEt > NaOH) to ensure complete deprotonation.
  • Anhydrous conditions to prevent hydrolysis of the nitrile group.

Cyclocondensation of Aminothiophene Derivatives (Scheme 2)

Alternate routes involve cyclocondensation of 3-aminothiophene-2-carboxylates with urea or thiourea:

  • Reactants : 3-Amino-4-phenylthiophene-2-carboxylate (21 ) and urea.
  • Conditions : Reflux in acetic acid for 6–8 hours.
  • Product : 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (22c ) with yields up to 91%.

Advantages :

  • Direct introduction of the phenyl group at position 7 via pre-functionalized thiophene.
  • High regioselectivity due to electronic directing effects of the amino group.

Functionalization at Position 3: Introduction of the Acetamide Side Chain

Alkylation with Chloroacetamide Derivatives

Intermediate 22c undergoes N-alkylation at position 3 using 2-chloro-N-(3-bromophenyl)acetamide. This method mirrors the synthesis of bis-pyrimidine acetamides reported by PMC5548699:

  • Reactants :
    • 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (22c )
    • 2-Chloro-N-(3-bromophenyl)acetamide (III )
  • Conditions :
    • Solvent: Dry DMF
    • Base: K₂CO₃
    • Temperature: 80°C, 12 hours
  • Product : Target compound with an estimated yield of 65–75%.

Characterization :

  • ¹H-NMR : Singlet at δ 3.66 ppm (–CH₂–), multiplet at δ 7.43–8.40 ppm (aromatic protons).
  • IR : Stretching at 1660–1680 cm⁻¹ (amide C=O).

Stepwise Acylation and Coupling

An alternative approach involves sequential acylation and Buchwald-Hartwig amination:

  • Acylation : React 22c with chloroacetyl chloride in THF to form 3-chloroacetylthienopyrimidinone.
  • Amination : Couple with 3-bromoaniline using Pd(OAc)₂/Xantphos catalytic system, yielding the target compound.

Yield optimization :

  • Palladium catalyst loading (2–5 mol%).
  • Ligand selection (Xantphos > BINAP).

Data Tables: Synthetic Routes and Conditions

Table 1. Comparative Analysis of Thienopyrimidine Core Synthesis

Method Starting Materials Conditions Yield (%) Reference
Thorpe-Ziegler Ethyl 2-cyano-2-(pyrimidin-4-ylthio)acetate NaOEt, EtOH, reflux 71
Cyclocondensation 3-Amino-4-phenylthiophene-2-carboxylate + urea AcOH, reflux 91

Table 2. Acetamide Side-Chain Introduction Strategies

Step Reagents Conditions Yield (%) Purity (%)
N-Alkylation 2-Chloro-N-(3-bromophenyl)acetamide K₂CO₃, DMF, 80°C 75 98
Acylation-Amination Chloroacetyl chloride + 3-bromoaniline Pd(OAc)₂, Xantphos 68 95

Challenges and Optimization Recommendations

  • Regioselectivity in Cyclization :

    • Electron-donating groups on thiophene precursors favor cyclization at position 3.
    • Use of Lewis acids (e.g., ZnCl₂) may enhance ring closure efficiency.
  • Purification Difficulties :

    • Silica gel chromatography with EtOAc/hexane (3:7) effectively separates acetamide derivatives.
    • Recrystallization from methanol/water improves purity to >98%.
  • Scale-Up Considerations :

    • Continuous flow reactors for cyclization steps to reduce reaction time.
    • Catalytic hydrogenation as a greener alternative to Pd-mediated couplings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, thienopyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Gene Expression: Binding to DNA or RNA to influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Thieno[3,2-d]pyrimidine Cores

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Thienopyrimidine Core) Acetamide Side Chain Molecular Weight (g/mol) Reported Activity Reference
N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-phenyl 3-bromophenyl ~458.31 (estimated) Not explicitly reported
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl) 3-methoxybenzyl 458.42 Not reported
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-phenyl 4-bromo-2-fluorophenyl 458.31 Lab use (biological data N/A)
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 7-phenyl furan-2-ylmethyl 397.42 Supplier data (activity N/A)

Key Observations :

  • Phenyl vs. Heteroaryl Substituents: The 7-phenyl group in the target compound and analogs (e.g., 7-(4-fluorophenyl)) may stabilize the thienopyrimidine core through π-π interactions, while furan or methoxybenzyl side chains introduce polar or steric effects .
Anti-Inflammatory and COX-2 Inhibition

Benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1–11 in ) inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the micromolar range .

Anticancer Potential

Thienopyrimidines with acetamide side chains (e.g., compounds 8–11 in ) exhibit in vitro anti-breast cancer activity, though specific mechanisms remain uncharacterized . The bromophenyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to non-halogenated analogs .

Biologische Aktivität

N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. Its unique structural features, including a bromophenyl group and a thienopyrimidine core, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It may act on specific receptors, triggering downstream signaling cascades that affect gene expression and cellular behavior.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit anticancer activity. For instance, compounds containing the thieno[3,2-d]pyrimidine core have been reported to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Compound ClassBiological Activity
Thieno[3,2-d]pyrimidinesAnticancer
Sulfonamide derivativesAntibacterial
1,2,4-Triazole derivativesAntiviral

Antimicrobial and Antiviral Activities

This compound has been noted for its potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and viruses, indicating that this compound could also possess such activities.

Case Studies

  • Anticancer Activity : A study investigating the effects of thienopyrimidine derivatives on A431 vulvar epidermal carcinoma cells found significant inhibition of cell proliferation and migration when treated with related compounds. These findings suggest that this compound may offer similar therapeutic benefits in oncology.
  • Antimicrobial Effects : Another study highlighted the antimicrobial properties of thienopyrimidine derivatives against various bacterial strains, emphasizing their role as potential drug candidates in treating infections.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?

The synthesis involves multi-step organic reactions, typically including:

  • Core Formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization reactions, often using Knoevenagel condensation or Suzuki couplings to introduce aryl groups (e.g., the 7-phenyl substituent) .
  • Acetamide Linkage : Coupling the bromophenyl group to the core via nucleophilic substitution or amide bond formation. Optimizing solvent polarity (e.g., DMF or THF) and catalysts (e.g., HATU/DIPEA) is critical for high yields .
  • Purification : Chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

Q. Key Optimization Factors :

  • Temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Stoichiometric ratios of reagents to minimize side products .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Analytical Methods :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.5 ppm) and core structure .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~492.3 Da) .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure, particularly for novel derivatives .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity?

Primary Screens :

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorescence-based protocols) .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Strategies :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to assess electronic effects on binding .
  • Scaffold Hybridization : Introduce heterocycles (e.g., 1,2,4-oxadiazole) to enhance metabolic stability .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. Data Interpretation :

  • Correlate logP values (lipophilicity) with cellular permeability trends .

Q. What methodologies resolve contradictions in biological activity data across studies?

Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times .
  • Compound Stability : Degradation in DMSO stock solutions over time, validated via stability-indicating HPLC .

Q. Resolution Steps :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays) .
  • Validate purity and stability before each experiment .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. In Vivo Studies :

  • Rodent PK : Single-dose IV/PO administration to calculate AUC, Cmax, and bioavailability .

Q. What strategies mitigate off-target effects in multi-target drug discovery?

Approaches :

  • Selectivity Profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Proteome-Wide Screening : Affinity pulldown combined with mass spectrometry .
  • Pharmacophore Refinement : Adjust substituent bulk to sterically block non-target binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.